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This guide addresses common questions regarding the clinical trial results for Amcenestrant,
an investigational oral selective estrogen receptor degrader (SERD), focusing on the AMEERA-

3 and AMEERA-5 studies. The discontinuation of the Amcenestrant development program

was a key outcome following the findings of these trials.[1][2][3]

Frequently Asked Questions (FAQs)
Q1: What were the primary objectives of the AMEERA-3
and AMEERA-5 trials?
A1: Both trials were designed to evaluate the efficacy and safety of Amcenestrant in patients

with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative

(HER2-) advanced breast cancer (aBC), but in different treatment settings.

AMEERA-3 (Phase II): This trial's primary objective was to determine if Amcenestrant
monotherapy improved progression-free survival (PFS) compared to a single-agent

endocrine treatment of the physician's choice (TPC).[4][5][6] It focused on patients whose

disease had progressed on or after hormonal therapies.[5][7]
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AMEERA-5 (Phase III): This trial's primary objective was to determine if Amcenestrant in
combination with the CDK4/6 inhibitor palbociclib improved PFS compared to the standard

first-line treatment of letrozole plus palbociclib.[8][9][10] The study enrolled patients who had

not received any prior systemic therapy for advanced disease.[1][2][8]

Q2: How did the experimental protocols for AMEERA-3
and AMEERA-5 differ?
A2: The trials differed significantly in their phase, patient population, treatment line, and

intervention strategy. These differences are critical for interpreting the outcomes.

Feature AMEERA-3 (NCT04059484) AMEERA-5 (NCT04478266)

Phase Phase II[4][11] Phase III[1][8]

Study Design Open-label, randomized[4][11]
Double-blind, double-dummy,

randomized[8][9][12]

Patient Population

ER+/HER2- aBC patients who

progressed after ≤2 previous

lines of endocrine therapy.[4]

Prior CDK4/6i treatment was

permitted.[7]

ER+/HER2- aBC patients with

no prior systemic therapy for

advanced disease (First-line

setting).[2][8][9]

Intervention
Amcenestrant (400 mg QD)

monotherapy.[4][7]

Amcenestrant (200 mg QD) +

Palbociclib (125 mg).[8][9]

Comparator

Treatment of Physician's

Choice (TPC) single-agent

endocrine therapy (e.g.,

fulvestrant, AI, tamoxifen).[4]

Letrozole (2.5 mg QD) +

Palbociclib (125 mg).[8][9]

Primary Endpoint

Progression-Free Survival

(PFS) by independent central

review.[4][6][7]

Progression-Free Survival

(PFS) by investigator

assessment.[8]

Sample Size
290 patients were randomized.

[4][6]

1,068 patients were

randomized.[1][9]
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Q3: What were the quantitative results and conclusions
of the AMEERA-3 trial?
A3: The AMEERA-3 trial did not meet its primary endpoint, as Amcenestrant monotherapy

failed to demonstrate a statistically significant improvement in PFS over standard endocrine

therapies.[4][11]

Efficacy Results (AMEERA-3)

Endpoint
Amcenestrant
(n=143)

Treatment of
Physician's Choice
(n=147)

Hazard Ratio (HR)
& P-value

Median PFS 3.6 months 3.7 months

Stratified HR: 1.051
(95% CI: 0.789 to
1.4); one-sided P =
.643[4][6]

Median PFS (ESR1-

mutant)
3.7 months 2.0 months

Stratified HR: 0.9

(95% CI: 0.565 to

1.435)[4][6]

| Overall Survival (Immature) | Not Reached | Not Reached | HR: 0.913 (95% CI: 0.595 to

1.403)[4][6] |

Safety Summary (AMEERA-3)

Adverse Events (AEs) Amcenestrant
Treatment of Physician's
Choice

Any Grade Treatment-

Emergent AEs
82.5% 76.2%[4][6]
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| Grade ≥3 Treatment-Emergent AEs | 21.7% | 15.6%[4][6] |

Conclusion: Amcenestrant did not improve PFS compared to TPC in a pre-treated population.

[4] While a numerical improvement was noted in the subgroup of patients with baseline ESR1

mutations, this was not statistically significant and did not support the trial's primary objective.

[4][6]

Q4: What were the quantitative results and conclusions
of the AMEERA-5 trial?
A4: The AMEERA-5 trial was stopped early for futility based on a prespecified interim analysis.

[1][9] An Independent Data Monitoring Committee (IDMC) recommended halting the trial

because the Amcenestrant combination did not meet the boundary for continuation when

compared to the control arm.[1][2][3]

Efficacy Results (AMEERA-5 Interim Analysis)

Endpoint
Amcenestrant +
Palbociclib (n=534)

Letrozole +
Palbociclib (n=534)

Hazard Ratio (HR)
& P-value

Progression-Free

Survival

Did not meet
prespecified
boundary for
continuation vs.
control.[1][2]

Favored over the
Amcenestrant arm
at interim analysis.

Stratified HR: 1.209
(95% CI: 0.939 to
1.557); one-sided P
= .9304[9][10]

| 6-Month PFS Rate | 82.7% (95% CI: 79.0 to 85.8) | 86.9% (95% CI: 83.5 to 89.6) | N/A[9][10] |

Safety Summary (AMEERA-5)

Adverse Events (AEs)
Amcenestrant +
Palbociclib

Letrozole + Palbociclib

Any Grade Treatment-

Emergent AEs
85.6% 85.4%[9][10]
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| Grade ≥3 Treatment-Emergent AEs | 46.3% | 60.8%[9][10] |

Conclusion: The addition of Amcenestrant to palbociclib did not show superiority over letrozole

plus palbociclib in the first-line treatment of ER+/HER2- advanced breast cancer.[9][13] The

negative result led to the discontinuation of the AMEERA-5 trial and subsequently the entire

Amcenestrant global clinical development program.[1][14]

Q5: What is the proposed mechanism of action for
Amcenestrant?
A5: Amcenestrant is an oral selective estrogen receptor degrader (SERD).[2][11] Its

mechanism involves binding with high affinity to the estrogen receptor (ER), which both blocks

estrogen signaling and promotes the degradation of the ER protein itself.[15][16] This dual

action is intended to robustly inhibit the growth-promoting ER signaling pathway in cancer cells.

[15][17] Preclinical studies showed Amcenestrant could degrade the ER with high efficacy (up

to 98%) and was active in cell lines resistant to other endocrine therapies like tamoxifen and

fulvestrant.[8][16]

Click to download full resolution via product page

Troubleshooting & Interpretation Guide
Q6: How can we interpret the failure of both trials? What
are the key scientific takeaways?
A6: The discontinuation of the Amcenestrant program after the negative results from

AMEERA-3 and AMEERA-5 provides several key insights for researchers in this field:

Challenge of Monotherapy in Pre-treated Populations: AMEERA-3's outcome suggests that

for patients with endocrine-resistant disease, a SERD monotherapy may not be sufficient to

overcome resistance mechanisms. The control arm, which largely consisted of fulvestrant

(89.8%), set a high bar, and Amcenestrant did not offer a significant benefit over this

existing standard of care.[4] The pronounced initial drop in PFS in both arms was potentially

indicative of a highly endocrine-resistant population.[4]
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Difficulty in Improving First-Line Standard of Care: AMEERA-5's failure highlights the

significant challenge in improving upon the current first-line standard of care: an aromatase

inhibitor (letrozole) combined with a CDK4/6 inhibitor (palbociclib).[8] This combination is

highly effective, and the results suggest that simply substituting the aromatase inhibitor with

a SERD did not provide additional benefit in a treatment-naïve population and, in fact,

trended toward a worse outcome.[9][10]

Role of ESR1 Mutations: While a numerical trend was observed in the ESR1-mutant

subgroup of AMEERA-3, it was not statistically significant and did not translate into overall

trial success.[4] This contrasts with other SERDs that have shown more pronounced benefits

in this specific patient population. This may suggest that the efficacy of SERDs can be

heterogeneous and that patient selection based on ESR1 mutation status is a critical

consideration for future trial designs.

Implications for the Oral SERD Drug Class: The failures of Amcenestrant, alongside mixed

results from other oral SERDs, indicate that the therapeutic window and optimal clinical

setting for this class of drugs are still being defined. Factors such as the specific molecular

structure of the SERD, the patient population (e.g., prior treatments, mutational status), and

the combination partner are all critical variables for success. The high efficacy of established

treatments makes demonstrating superiority a significant hurdle for new agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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